

Application Notes and Protocols for PF-04531083 in Preclinical Pain Models

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Compound of Interest

Compound Name: PF 04531083

Cat. No.: B609928

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Introduction

PF-04531083 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8 (SCN10A). Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG)[1]. These channels play a crucial role in the generation and propagation of action potentials in response to noxious stimuli[1]. By blocking Nav1.8, PF-04531083 reduces neuronal hyperexcitability, thereby offering a targeted mechanism for analgesia in various pain states. Preclinical studies have demonstrated the efficacy of PF-04531083 in models of neuropathic and inflammatory pain[1][2].

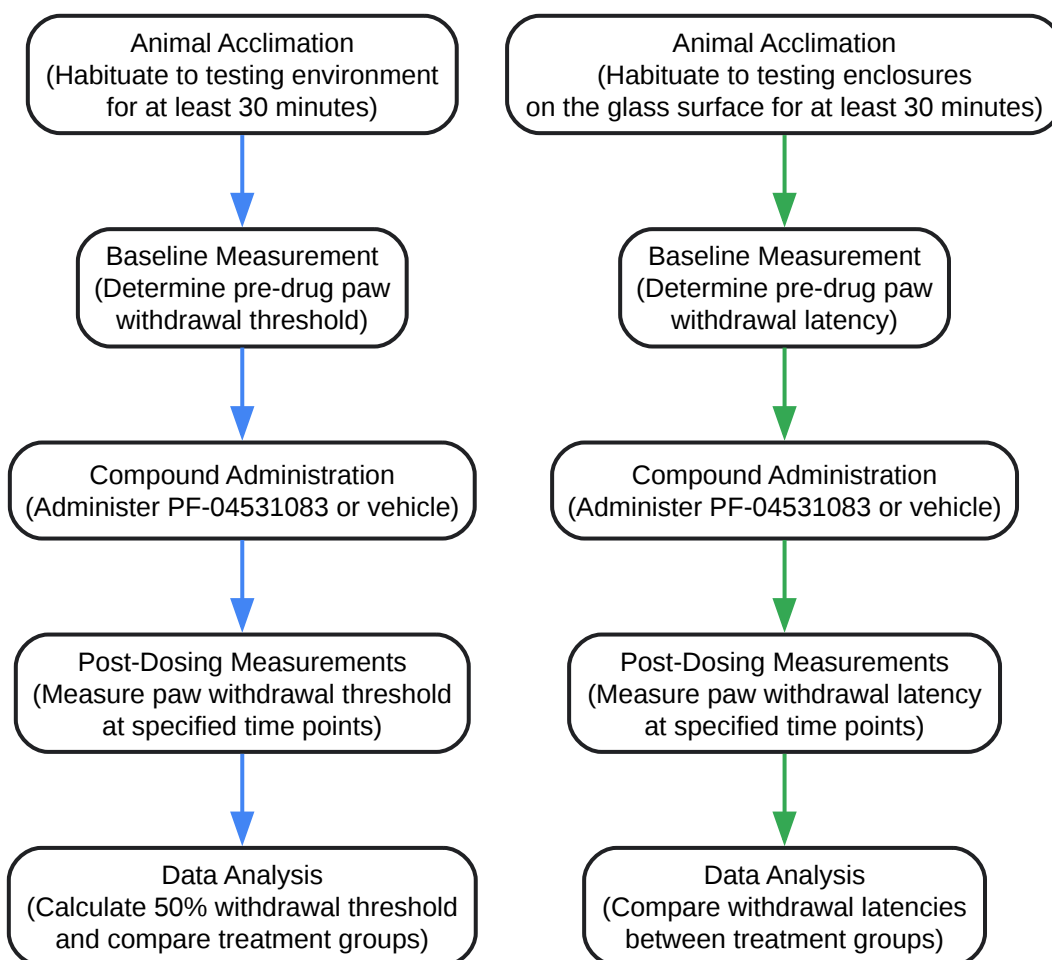
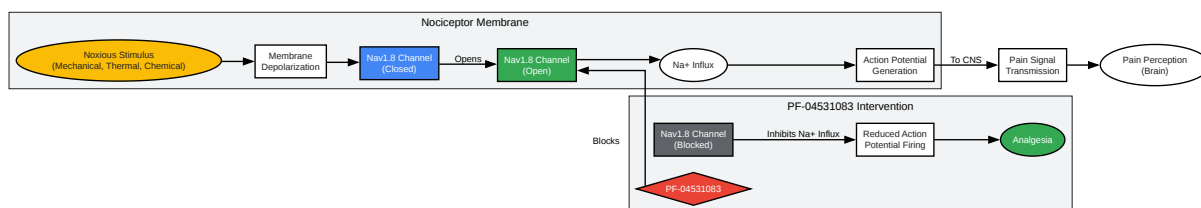
These application notes provide detailed protocols for utilizing PF-04531083 in common behavioral assays for pain in rodents, along with a summary of available efficacy data.

Mechanism of Action: Nav1.8 Inhibition in Nociceptors

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Upon noxious stimulation (e.g., mechanical, thermal, or chemical), nociceptors depolarize. This depolarization triggers the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels leads to further

depolarization, culminating in the generation of an action potential. This electrical signal is then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.

PF-04531083 selectively binds to and inhibits the Nav1.8 channel, preventing the influx of sodium ions. This action raises the threshold for action potential firing in nociceptors, effectively dampening the pain signal at its source.



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References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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